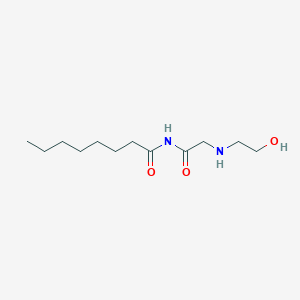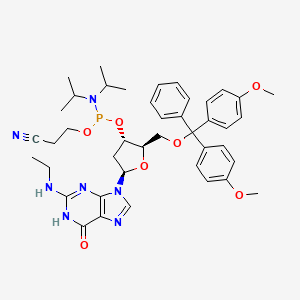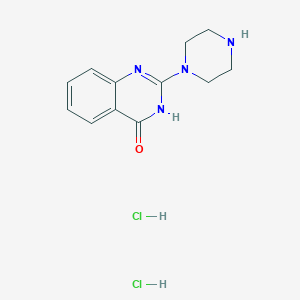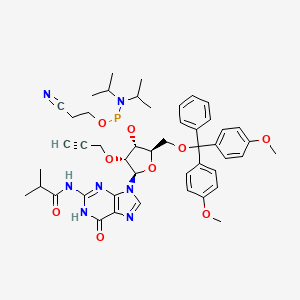
N-((2-Hydroxyethyl)glycyl)octanamide
Vue d'ensemble
Description
“N-((2-Hydroxyethyl)glycyl)octanamide” is an organic compound . It is also known by other names such as N-octanoyl-2-aminoethanol and N-octanoylethanolamine . The compound has a molecular formula of C10H21NO2 .
Molecular Structure Analysis
The molecular structure of “N-((2-Hydroxyethyl)glycyl)octanamide” is characterized by a long hydrocarbon chain attached to an amide group, which in turn is connected to a hydroxyethyl group . The molecular weight of the compound is 187.28 g/mol .It is dried by centrifugal evaporation from an aqueous solution . The compound should be stored at -20°C for long-term storage .
Applications De Recherche Scientifique
Glycation and Food Protein Modification
Glycation, known as the Maillard reaction, significantly enhances food proteins' functional properties, such as solubility, water retention, gelling, and emulsifying properties. This reaction occurs under mild and safe conditions without needing extraneous chemicals, marking it as a promising method for protein modification in the food industry. The exploration of physicochemical properties and the structure of glycoconjugates has gained interest for a better understanding of the structure-function relationship of glycated proteins, which is crucial for advancing food science and improving food quality (Liu, Ru, & Ding, 2012).
Optical Coherence Tomography (OCT) Enhancements
Adaptive optics (AO) combined with OCT has achieved the highest three-dimensional resolution among retinal imaging modalities. This technology has revolutionized "virtual biopsy" of the retina, enabling precise in vivo studies at the microscopic level. The development of AO-OCT systems has been pivotal in both basic retina research and clinical practice, offering new insights into retinal anatomy, function, and optical properties. This advancement suggests potential for broader clinical applications and research into retinal diseases (Jonnal et al., 2016).
Nanoparticle Technology for Drug Delivery
Sheddable coatings for nanoparticles, such as poly(N-isopropylacrylamide) and its copolymers, have been explored for enhancing the therapeutic efficacy of sterically stabilized nanoparticulates. This approach involves the shedding or loss of the hydrophilic ‘stealth’ polymer coating, such as poly(ethylene glycol) (PEG), after the nanoparticles have localized at the target site. This unmasking facilitates drug release and target cell interaction, potentially overcoming obstacles posed by the polymer coating to achieve a sufficient therapeutic response (Romberg, Hennink, & Storm, 2007).
Analytical Methods for Antioxidant Activity
The study of antioxidants has grown in importance across various fields, including food engineering and medicine. The critical presentation of tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, highlights the need for comprehensive analysis of antioxidant effects. These chemical and electrochemical methods, when used together, can clarify operating mechanisms and kinetics, providing a clearer picture of antioxidant activity in complex samples (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-11(16)14-12(17)10-13-8-9-15/h13,15H,2-10H2,1H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBQKXZRBKHZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(=O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Hydroxyethyl)glycyl)octanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)

![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)


![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)


![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)

![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)


![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)